MFCD03621214
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Overview
Description
MFCD03621214 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03621214 involves several steps, each requiring specific reagents and conditions. One common method includes the use of propargyl sulfonium salts as C1 synthons, which are reacted under mild conditions to yield the desired compound . The reaction typically involves the use of ClO4− as the counter anion to enhance the yield due to its lesser nucleophilic ability .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
MFCD03621214 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound, altering its chemical structure and properties.
Substitution: Substitution reactions may involve reagents like halogens or alkyl groups, resulting in the formation of new derivatives of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfilimine products, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
MFCD03621214 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: This compound is utilized in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of MFCD03621214 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD03621214 include those with analogous structures or functional groups. Examples include other sulfonium salts and related organic molecules .
Uniqueness
This compound stands out due to its unique reactivity and potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its promising research applications make it a valuable compound for further study and development.
Properties
IUPAC Name |
phenacyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-18(16-8-3-1-4-9-16)14-28-20(27)15-30-22-24-23-21(19-12-7-13-29-19)25(22)17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCZGUAHYELJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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